molecular formula C17H15NO B14205373 5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one CAS No. 824935-48-0

5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B14205373
CAS No.: 824935-48-0
M. Wt: 249.31 g/mol
InChI Key: HCQYDHRNVPJLOT-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring substituted with a phenyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyrrolidinone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methylphenyl)-1-phenyl-1,3-dihydro-2H-pyrrol-2-one is unique due to its specific combination of a pyrrolidinone ring with phenyl and 4-methylphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

824935-48-0

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

5-(4-methylphenyl)-1-phenyl-3H-pyrrol-2-one

InChI

InChI=1S/C17H15NO/c1-13-7-9-14(10-8-13)16-11-12-17(19)18(16)15-5-3-2-4-6-15/h2-11H,12H2,1H3

InChI Key

HCQYDHRNVPJLOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CCC(=O)N2C3=CC=CC=C3

Origin of Product

United States

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